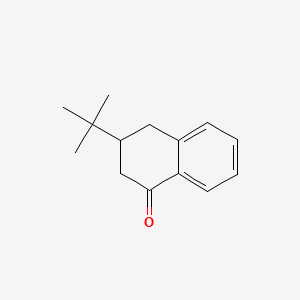
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- is an organic compound belonging to the class of naphthalenones It is characterized by a naphthalene ring system with a ketone group and a tert-butyl group attached to it
Méthodes De Préparation
The synthesis of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-(1,1-dimethylethyl)phenylacetic acid with a dehydrating agent can lead to the formation of the desired naphthalenone compound. Industrial production methods may involve the use of catalysts and optimized reaction conditions to achieve higher yields and purity.
Analyse Des Réactions Chimiques
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthoquinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. Major products formed from these reactions depend on the type of reaction and the reagents used.
Applications De Recherche Scientifique
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action depend on the specific biological system and target molecule.
Comparaison Avec Des Composés Similaires
1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- can be compared with other similar compounds such as:
Naphthalenone derivatives: Compounds with different substituents on the naphthalene ring.
Ketones: Other ketone-containing compounds with varying alkyl groups.
Tert-butyl compounds: Compounds with tert-butyl groups attached to different aromatic systems. The uniqueness of 1(2H)-Naphthalenone, 3-(1,1-dimethylethyl)-3,4-dihydro- lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
42981-74-8 |
|---|---|
Formule moléculaire |
C14H18O |
Poids moléculaire |
202.29 g/mol |
Nom IUPAC |
3-tert-butyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C14H18O/c1-14(2,3)11-8-10-6-4-5-7-12(10)13(15)9-11/h4-7,11H,8-9H2,1-3H3 |
Clé InChI |
RAQBOOFRJYTTTP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1CC2=CC=CC=C2C(=O)C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


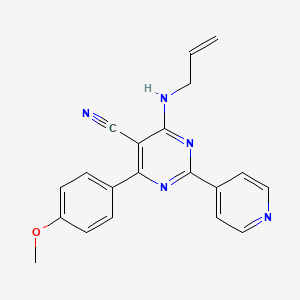
![[(Diphenylphosphoryl)(phenyl)methyl]propanedinitrile](/img/structure/B14172232.png)
![12-Methylbenzo[a]pyrene](/img/structure/B14172240.png)
![[2-(Cyclopentylamino)-2-oxoethyl] 3-(dimethylamino)benzoate](/img/structure/B14172249.png)

![2-(3,5-dimethyl-1H-pyrazol-1-yl)-N'-[(1E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B14172257.png)

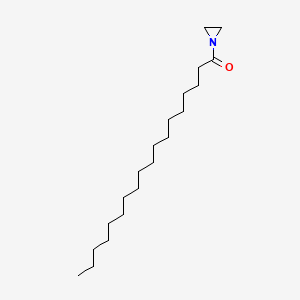
![1-Bromo-2-[(cyclopent-3-en-1-yl)methyl]-3,4-difluorobenzene](/img/structure/B14172268.png)
![(5E)-5-{3-ethoxy-4-[3-(3-methylphenoxy)propoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B14172270.png)

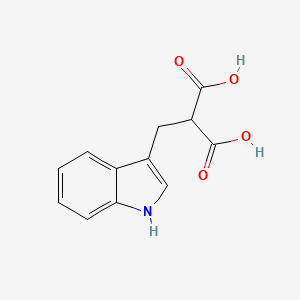
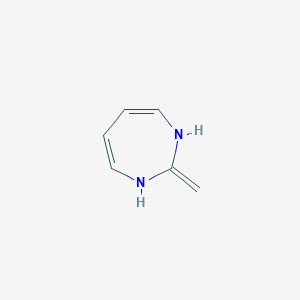
![Diprop-2-en-1-yl 4-[4-(benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B14172287.png)
